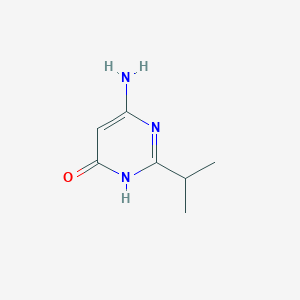

6-Amino-2-isopropylpyrimidin-4-ol

Description

Significance of the Pyrimidine (B1678525) Heterocycle in Chemical and Biological Research

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3. nih.gov This structural motif is of immense importance as it forms the core of several key biomolecules. Uracil, thymine, and cytosine, the pyrimidine nucleobases, are essential components of nucleic acids (DNA and RNA), playing a vital role in genetic coding and protein synthesis. nih.govignited.in Beyond their fundamental biological roles, pyrimidine derivatives have garnered substantial interest from organic and medicinal chemists due to their diverse and potent biological activities. nih.gov

The pyrimidine scaffold is a privileged structure in drug discovery, with numerous synthetic derivatives exhibiting a wide spectrum of pharmacological properties. These include antimicrobial, antiviral, anti-inflammatory, anticancer, and antihypertensive activities. nih.govijpsr.comresearchgate.net The ability of pyrimidine-based compounds to interact with various enzymes and receptors within the cell contributes to their broad therapeutic potential. nih.gov Consequently, the synthesis and investigation of novel pyrimidine derivatives remain an active and promising area of chemical and biological research. nih.govresearchgate.net

Overview of the 6-Amino-2-isopropylpyrimidin-4-ol Structure and its Research Relevance

This compound is a substituted pyrimidine characterized by an amino group at position 6, an isopropyl group at position 2, and a hydroxyl group at position 4 of the pyrimidine ring. The presence of these specific functional groups on the pyrimidine core imparts distinct chemical properties and potential biological activities to the molecule.

While specific research on this compound is not as extensive as for some other pyrimidine derivatives, its structural components suggest areas of research interest. For instance, substituted aminopyrimidinols have been investigated as potential inhibitors of various enzymes. nih.gov The amino and hydroxyl groups can participate in hydrogen bonding interactions, which are crucial for molecular recognition and binding to biological targets. The isopropyl group, being lipophilic, can influence the compound's solubility and ability to cross biological membranes.

The synthesis of related 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives has been explored for their potential as plant growth stimulants. researchgate.net Furthermore, aminodimethylpyrimidinol derivatives have been designed and synthesized as selective inhibitors of fibroblast growth factor receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma. nih.gov These examples highlight the potential for this compound to serve as a scaffold or lead compound in the development of new bioactive molecules.

Interactive Data Table: Structural and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1038358-49-4 chemicalbook.com |

| Molecular Formula | C7H11N3O |

| Molecular Weight | 153.18 g/mol |

| Appearance | White to off-white powder |

Tautomerism in this compound and Related Pyrimidinols

Tautomerism is a phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. youtube.comwikipedia.org This is a crucial concept for understanding the chemical behavior of many heterocyclic compounds, including pyrimidinols.

This compound can exist in different tautomeric forms due to the presence of the hydroxyl group at position 4 and the amino group at position 6. The most common form of tautomerism in such systems is keto-enol tautomerism, where the hydroxyl group (enol form) is in equilibrium with a carbonyl group (keto form). masterorganicchemistry.comyoutube.com

In the case of this compound, the "ol" (hydroxyl) form can tautomerize to the "one" (keto) form, specifically 6-amino-2-isopropyl-1,2-dihydropyrimidin-4(3H)-one. The position of the equilibrium between these tautomers can be influenced by various factors, including the solvent, temperature, and the electronic nature of other substituents on the pyrimidine ring. researchgate.net For many hydroxypyrimidines, the keto tautomer is often the more stable form, particularly in the solid state. researchgate.net

The amino group at position 6 can also participate in amino-imino tautomerism. However, for most aminopyrimidines, the amino form is generally the predominant tautomer. The interplay of these different tautomeric possibilities contributes to the chemical reactivity and potential biological interactions of this compound. Understanding the tautomeric preferences of this molecule is essential for predicting its behavior in different chemical and biological environments.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-propan-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-4(2)7-9-5(8)3-6(11)10-7/h3-4H,1-2H3,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROLSQGHDGQZTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 6 Amino 2 Isopropylpyrimidin 4 Ol and Its Analogues

Functional Group Modifications on the Pyrimidine (B1678525) Core

The pyrimidine ring of 6-amino-2-isopropylpyrimidin-4-ol and its analogues features reactive amino and hydroxyl groups, making them amenable to a variety of functional group modifications. sigmaaldrich.com These transformations are crucial for fine-tuning the molecule's electronic properties, solubility, and biological interactions.

A frequent modification is the acylation of the exocyclic amino group. This is typically achieved by treating the 6-amino-2-substituted-pyrimidin-4-ol with an acid chloride or anhydride. The reaction is often conducted in the presence of a base to neutralize the acid byproduct. Another common transformation is the derivatization of the hydroxyl group at the C4 position. This group can undergo etherification or esterification. The reactivity of the hydroxyl group is influenced by keto-enol tautomerism. Reaction with alkyl halides in a basic medium generally yields O-alkylated products.

Furthermore, the amino group can be converted to a diazonium salt, which can then undergo Sandmeyer-type reactions. This allows for the introduction of a range of substituents, including halogens, cyano, or hydroxyl groups, at the C6 position. Careful control of reaction conditions is necessary to prevent unwanted side reactions.

Preparation of Fused Pyrimidine Systems and Polyheterocycles

Fusing additional rings to the pyrimidine core of this compound and its analogues results in a diverse range of polyheterocyclic compounds. nih.gov These fused systems often exhibit modified or enhanced biological activities.

Pyrano[2,3-d]pyrimidine Derivatives

The synthesis of pyrano[2,3-d]pyrimidines often involves the reaction of 6-aminopyrimidin-4-ol derivatives with α,β-unsaturated carbonyl compounds. researchgate.net A prevalent method is the Michael addition of the C5 position of the pyrimidine to an activated alkene, which is followed by intramolecular cyclization and dehydration. For instance, reacting 6-amino-2-substituted-pyrimidin-4-ols with malononitrile (B47326) and an aromatic aldehyde in the presence of a basic catalyst can yield 7-amino-5-aryl-2-substituted-pyrano[2,3-d]pyrimidin-4(3H)-ones. researchgate.net This reaction proceeds via a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.

Another efficient route to a variety of pyrano[2,3-d]pyrimidine derivatives is a one-pot, three-component reaction involving a 6-aminopyrimidin-4-ol, an aldehyde, and an active methylene (B1212753) compound like malononitrile or ethyl cyanoacetate. researchgate.net

Table 1: Examples of Synthesized Pyrano[2,3-d]pyrimidine Derivatives

| Starting 6-Aminopyrimidin-4-ol Analogue | Reagents | Resulting Pyrano[2,3-d]pyrimidine Derivative |

|---|---|---|

| 6-Amino-2-methylpyrimidin-4-ol | Aromatic Aldehyde, Malononitrile, Piperidine | 7-Amino-5-aryl-2-methylpyrano[2,3-d]pyrimidin-4(3H)-one |

Pyrido[2,3-d]pyrimidine Derivatives

Pyrido[2,3-d]pyrimidines represent another significant class of fused heterocycles derived from 6-aminopyrimidin-4-ols. nih.gov Their synthesis often involves the condensation of the aminopyrimidine with a 1,3-dicarbonyl compound or its synthetic equivalent. researchgate.net

The Friedländer annulation is a widely employed method, where a 6-aminopyrimidin-4-ol is reacted with a β-ketoester or a 1,3-diketone, often in the presence of an acid or base catalyst, to form the fused pyridine (B92270) ring. For example, the reaction of this compound with ethyl acetoacetate (B1235776) can produce the corresponding 7-methyl-2-isopropylpyrido[2,3-d]pyrimidin-4-ol.

Multicomponent reactions also provide a viable synthetic route. For instance, the reaction of 6-aminopyrimidin-4-ols, aromatic aldehydes, and malononitrile can afford 7-amino-5-arylpyrido[2,3-d]pyrimidine derivatives. researchgate.net The final product can be influenced by the choice of catalyst and reaction conditions.

Table 2: Synthetic Routes to Pyrido[2,3-d]pyrimidine Derivatives

| Starting 6-Aminopyrimidin-4-ol Analogue | Reagents | Resulting Pyrido[2,3-d]pyrimidine Derivative |

|---|---|---|

| This compound | Ethyl Acetoacetate, Polyphosphoric Acid | 7-Methyl-2-isopropylpyrido[2,3-d]pyrimidin-4(7H)-one |

Triazolopyrimidine Analogues

Triazolopyrimidines are fused heterocycles containing a triazole ring fused to the pyrimidine core. researchgate.net There are eight isomeric structures of triazolopyrimidines, with 1,2,4-triazolo[1,5-a]pyrimidines being the most stable. nih.gov The synthesis of researchgate.netnih.govnih.govtriazolo[4,3-a]pyrimidines can be achieved from 6-hydrazinopyrimidin-4-ol derivatives, which are prepared from the corresponding 6-chloropyrimidin-4-ols. The hydrazino derivative is then cyclized with one-carbon synthons like formic acid or carbon disulfide.

An alternative route to researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidines involves reacting 6-aminopyrimidin-4-ols with reagents that can supply the N-C-N fragment of the triazole ring, such as N-cyanoimidates. nih.gov

Other Fused Derivatives

In addition to the pyrano, pyrido, and triazolo fused systems, this compound and its analogues serve as precursors for other polyheterocyclic systems. For instance, reaction with α-haloketones can lead to the formation of imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.gov Condensation reactions with dicarbonyl compounds can also yield other fused systems, such as pyrimido[4,5-d]pyrimidines. researchgate.net The specific products of these reactions are highly dependent on the reactants and reaction conditions.

Introduction of Substituents at Varying Positions of the Pyrimidine Ring

Introducing various substituents at different positions of the pyrimidine ring is a key strategy for modulating the physicochemical and biological properties of this compound and its analogues.

The C5 position of the pyrimidine ring is particularly susceptible to electrophilic substitution due to the activating effects of the amino and hydroxyl groups. Halogenation, such as bromination or chlorination, can be readily achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting 5-halo derivatives are valuable intermediates for further functionalization through cross-coupling reactions.

Nitration at the C5 position can also be accomplished with standard nitrating agents, although reaction conditions must be carefully controlled to avoid over-oxidation or degradation of the pyrimidine ring. The subsequent reduction of the 5-nitro derivatives to the corresponding 5-amino compounds provides a handle for further derivatization.

The introduction of substituents at the C2 position is typically accomplished by starting with a pre-functionalized pyrimidine. For example, using 2-chloropyrimidine (B141910) derivatives allows for nucleophilic substitution with various nucleophiles, such as amines, alkoxides, or thiolates, to introduce a wide range of substituents. nih.gov

Synthesis of Non-Natural Nucleobase Analogues

A common approach involves the modification of the 4-hydroxyl group and the 5-position of the pyrimidine ring. For instance, the hydroxyl group can be converted to a variety of other functional groups to modulate its hydrogen-bonding properties. Standard organic synthesis techniques could be employed to introduce substituents that can act as hydrogen bond donors or acceptors, mimicking the functionality of natural bases.

Research on related pyrimidine derivatives provides a blueprint for these transformations. For example, studies on 2-amino-4,6-diarylpyrimidines have demonstrated synthetic routes starting from chalcone (B49325) precursors condensed with guanidine (B92328) carbonate. nih.gov While the starting materials differ, the core principle of constructing a substituted pyrimidine ring is transferable. Similarly, the synthesis of 2-substituted-2-amino-6-boronohexanoic acids showcases methods for modification at the alpha position of an amino acid, which could be conceptually adapted for substitutions on the pyrimidine ring or its substituents. nih.gov

The synthesis of tricyclic nucleobase analogs, such as etheno-derivatives of 2-aminopurine, offers another avenue for creating structurally diverse non-natural bases. mdpi.com These rigidified structures can have unique base-pairing and stacking properties. Applying such a strategy to this compound could generate novel analogues with distinct recognition capabilities.

A hypothetical synthetic scheme for a non-natural nucleobase analogue starting from this compound might involve the following steps:

Protection of the amino group: To prevent unwanted side reactions, the exocyclic amino group could be protected with a suitable protecting group.

Activation of the 4-hydroxyl group: The hydroxyl group could be converted into a better leaving group, such as a tosylate or a triflate.

Nucleophilic substitution at C4: The activated C4 position could then be subjected to nucleophilic attack by a variety of nucleophiles to introduce new functional groups. For example, reaction with different amines could introduce new hydrogen bond donor/acceptor patterns.

Modification at the 5-position: The C5 position could be halogenated and then further functionalized via cross-coupling reactions to introduce steric bulk or additional recognition moieties.

Deprotection: Removal of the protecting group from the amino group would yield the final non-natural nucleobase analogue.

These synthetic strategies, while not specifically documented for this compound, are well-established in pyrimidine chemistry and represent plausible routes to a diverse library of non-natural nucleobase analogues.

Co-crystallization Studies with Natural Bases (e.g., Cytosine)

The ability of a non-natural nucleobase analogue to selectively pair with a natural base is a critical determinant of its potential utility in an expanded genetic alphabet. Co-crystallization followed by X-ray diffraction analysis is a powerful technique to visualize the three-dimensional structure of a base pair and elucidate the specific hydrogen-bonding interactions that mediate recognition.

While no co-crystallization studies specifically between derivatives of this compound and cytosine have been found in the reviewed literature, extensive research on the co-crystallization of other pyrimidine and purine (B94841) analogues provides significant insights into the principles governing base pairing.

In DNA, cytosine forms three hydrogen bonds with guanine. wikipedia.org A successful non-natural pairing partner for cytosine would ideally replicate this hydrogen bonding pattern to ensure specificity and stability. The design of a synthetic analogue would therefore aim to present a complementary arrangement of hydrogen bond donors and acceptors.

Studies on co-crystals of other modified pyrimidines reveal common hydrogen-bonding motifs. For example, the co-crystal of 2-amino-4,6-dimethoxypyrimidine (B117758) with anthranilic acid shows a cyclic hydrogen-bonded R2(2)(8) motif, where the pyrimidine molecules form base pairs via a pair of N-H···N hydrogen bonds. nih.govnih.gov This demonstrates the propensity of the 2-aminopyrimidine (B69317) moiety to engage in specific hydrogen-bonding interactions.

Furthermore, investigations into co-crystals of 6-chlorouracil (B25721) and its derivatives with various triazine and pyrimidine compounds have highlighted the formation of robust N-H···O and N-H···N hydrogen bonds, which are the primary building blocks of the crystal structures. nih.gov These studies underscore the importance of these interactions in directing the assembly of supramolecular structures.

The analysis of binary co-crystals of modified pyrimidine nucleobases has shown that dimerization can occur through two independent DA/AD (Donor-Acceptor/Acceptor-Donor) interactions, consisting of (ring)N-H···N(imino) and (amino)N-H···O(carbonyl) hydrogen bonds. researchgate.net This type of interaction could potentially be engineered between a derivative of this compound and cytosine.

A hypothetical co-crystal study of a derivative of this compound with cytosine would aim to answer the following questions:

What is the stoichiometry of the co-crystal?

What are the specific hydrogen-bonding interactions between the two molecules?

Does the synthetic analogue mimic the Watson-Crick geometry, or does it form a Hoogsteen or other non-canonical base pair?

How do the substituents on the synthetic analogue influence the packing and stability of the crystal lattice?

The data from such a study would be crucial for the rational design of improved non-natural nucleobases with enhanced pairing fidelity and specificity.

Structure Activity Relationship Sar and Advanced Computational Investigations of 6 Amino 2 Isopropylpyrimidin 4 Ol Derivatives

Elucidation of Key Structural Features for Biological Activity

The isopropyl group at the C-2 position of the pyrimidine (B1678525) ring is a critical determinant of the molecule's interaction with its biological targets. While direct SAR studies on 6-Amino-2-isopropylpyrimidin-4-ol are limited, the impact of alkyl substituents at this position can be inferred from studies on related pyrimidine scaffolds. The size, shape, and lipophilicity of the C-2 substituent can significantly influence binding pocket occupancy and selectivity.

The isopropyl group, being a small, branched alkyl chain, offers a balance between providing sufficient bulk to form favorable van der Waals interactions within a hydrophobic pocket of a target protein and not being overly cumbersome to prevent proper binding orientation. Research on other heterocyclic compounds has shown that such branched alkyl groups can confer enhanced selectivity and potency compared to linear or smaller substituents. For instance, in a series of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines, variations in the alkyl group at the C-2 position led to significant differences in anti-proliferative activity against breast cancer cell lines. nih.gov This highlights the sensitivity of the C-2 position to substitution and suggests that the isopropyl group in this compound is likely a key feature for its biological activity, potentially by optimizing interactions within a specific hydrophobic sub-pocket of its target.

The amino group at the C-6 position is a crucial functional group, often acting as a key hydrogen bond donor, which is fundamental for anchoring the ligand to its biological target. The position and substitution of this amino group are pivotal in defining the molecule's biological activity.

Studies on various aminopyrimidine derivatives have consistently shown that the presence and location of the amino group are critical for activity. mdpi.comnih.gov For example, in a study of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitutions on the amino group were systematically explored to optimize inhibitory potency against the USP1/UAF1 deubiquitinase complex, demonstrating a strong correlation between the nature of the substituent and biological effect. nih.gov

Furthermore, modifying the amino group through substitution can modulate the compound's physicochemical properties, such as solubility and membrane permeability, and can also introduce new interaction points with the target. The introduction of various substituents can lead to enhanced potency, improved selectivity, or altered pharmacokinetic profiles. For instance, the synthesis of novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones revealed that the nature of the substituent on the amino group significantly influenced their antimicrobial activity. nih.govmdpi.com This underscores the importance of the amino group as a handle for chemical modification in the rational design of more effective this compound derivatives.

The hydroxyl group at the C-4 position of the pyrimidine ring introduces the possibility of keto-enol tautomerism, a phenomenon that can have profound implications for the molecule's biological function. frontiersin.orgresearchgate.net The 4-hydroxyl form (enol) can exist in equilibrium with its 4-oxo (keto) tautomer, specifically pyrimidin-4(3H)-one. The predominant tautomeric form under physiological conditions can significantly affect the molecule's hydrogen bonding pattern, shape, and electronic properties, thereby influencing its interaction with target biomolecules. nih.gov

While the enol form can act as both a hydrogen bond donor and acceptor, the keto form presents a different arrangement of these functionalities. The keto-enol equilibrium is influenced by factors such as the solvent environment and substitutions on the pyrimidine ring. researchgate.net Quantum chemical calculations and spectroscopic studies on related 4-hydroxypyrimidine derivatives have shown a strong preference for the keto tautomer in both the solid state and in solution. nih.gov This preference is critical for biological activity, as the specific tautomeric form is what is recognized by the target receptor. The ability of a molecule to adopt a specific tautomeric state is often a prerequisite for effective binding and subsequent biological response. nih.gov Therefore, understanding and controlling the tautomeric equilibrium of the 4-hydroxyl group is a key aspect in the design and optimization of this compound derivatives.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are indispensable computational tools for visualizing and predicting how ligands like this compound derivatives interact with their biological targets at a molecular level. mdpi.comresearchgate.net These techniques provide insights into the binding mode, affinity, and selectivity of a compound, thereby guiding the rational design of more potent inhibitors.

Docking simulations involve placing a ligand into the active site of a target protein and evaluating the potential binding conformations and energies. chemmethod.com For pyrimidine derivatives, docking studies have been successfully employed to elucidate their mechanism of action against various targets, including enzymes like dihydrofolate reductase (DHFR). nih.gov In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand is then docked into the active site, and the resulting poses are scored based on their predicted binding affinity.

Key interactions that are often analyzed include:

Hydrogen Bonds: The amino and hydroxyl groups of this compound are prime candidates for forming hydrogen bonds with amino acid residues in the active site, which are crucial for anchoring the ligand.

Hydrophobic Interactions: The isopropyl group can engage in hydrophobic interactions with nonpolar residues, contributing to binding affinity and selectivity.

Pi-Pi Stacking: The aromatic pyrimidine ring can participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or histidine. chemmethod.com

The results from docking studies can be used to generate hypotheses about the SAR of a series of compounds. For example, if a particular hydrogen bond is predicted to be crucial for activity, derivatives can be designed to enhance this interaction. Molecular docking has been instrumental in the rational design of various pyrimidine-based inhibitors, including those targeting Janus kinase 3 (JAK3) and KDM5A. nih.gov

Table 1: Representative Molecular Docking Results for a Hypothetical Pyrimidine Derivative

| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Derivative A | DHFR (4HOE) | -8.5 | PHE 36, ILE 7 | Pi-Pi Stacking, Hydrophobic |

| Derivative B | DHFR (4HOE) | -9.2 | PHE 36, ILE 7, GLN 35 | Pi-Pi Stacking, Hydrophobic, H-Bond |

| Derivative C | JAK3 (Hypothetical) | -7.9 | CYS 909, LEU 828 | Covalent, Hydrophobic |

| Derivative D | JAK3 (Hypothetical) | -8.8 | CYS 909, LEU 828, LYS 855 | Covalent, Hydrophobic, H-Bond |

Free Energy Perturbation (FEP) Simulations for Activity and Selectivity Prediction

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of closely related ligands to a common biological target. anl.gov This technique offers a higher level of accuracy compared to standard docking scores by accounting for the dynamic nature of the protein-ligand complex and the entropic contributions to binding.

FEP simulations are particularly useful in lead optimization, where small, iterative changes are made to a lead compound to improve its activity and selectivity. The method involves creating a non-physical, or "alchemical," transformation pathway between two ligands (e.g., from a methyl to an ethyl group) both in the solvated state and when bound to the protein. By simulating this transformation, the difference in the free energy of binding (ΔΔG) between the two ligands can be calculated.

This approach is computationally intensive but can provide highly valuable predictions. For instance, FEP can be used to:

Accurately predict the impact of a single-atom substitution on binding affinity.

Guide the prioritization of compounds for synthesis, saving time and resources.

Provide insights into the molecular basis of selectivity between different targets.

Computational Chemistry Approaches in Rational Compound Design

Computational chemistry encompasses a wide range of techniques that are integral to modern drug discovery and the rational design of compounds like this compound derivatives. researchgate.net Beyond molecular docking and FEP, these approaches include pharmacophore modeling, quantitative structure-activity relationship (QSAR) studies, and quantum mechanics (QM) calculations.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. A pharmacophore model can be generated from a set of active compounds or from the protein-ligand complex itself. This model can then be used to screen large virtual libraries for new compounds with the desired features.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) with activity, a predictive model can be built. This model can then be used to estimate the activity of newly designed compounds before they are synthesized.

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. These calculations can be used to determine properties like molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and reaction energetics. nih.gov In the context of this compound, QM calculations can be particularly useful for studying the keto-enol tautomerism and for parameterizing molecular mechanics force fields for more accurate simulations.

The integration of these computational approaches allows for a multi-faceted strategy in the design of novel pyrimidine derivatives. researchgate.netmdpi.com By combining insights from SAR, molecular modeling, and advanced simulations, researchers can more efficiently navigate chemical space to identify and optimize compounds with improved therapeutic potential.

Exploration of Biological Activities and Molecular Mechanisms for 6 Amino 2 Isopropylpyrimidin 4 Ol Derivatives in Vitro Studies

Enzyme Inhibition Profiles

Dihydrofolate Reductase (DHFR) Inhibition

Derivatives of the 2-amino-4-oxo-pyrimidine scaffold have been investigated as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of nucleotides and certain amino acids, ultimately leading to cell death. This makes DHFR a crucial target for antimicrobial and anticancer therapies.

One study focused on 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine derivatives as potential dual inhibitors of thymidylate synthase (TS) and DHFR. nih.gov The classical analogue, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, emerged as a potent dual inhibitor of human TS and human DHFR with IC₅₀ values of 40 nM and 20 nM, respectively. nih.gov The nonclassical analogues also demonstrated moderate to potent inhibitory activities against human DHFR. nih.gov Notably, these analogues exhibited high selectivity for Toxoplasma gondii DHFR over human DHFR, suggesting their potential as antiprotozoal agents. nih.gov

Table 1: Inhibition of Dihydrofolate Reductase (DHFR) by 2-Amino-4-oxo-thieno[2,3-d]pyrimidine Derivatives

| Compound | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid | Human DHFR | 20 |

Urease Inhibition Studies

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its activity in certain bacteria is linked to the pathogenesis of various diseases, including peptic ulcers and urinary tract infections. Consequently, the development of urease inhibitors is a significant area of pharmaceutical research.

In the pursuit of novel urease inhibitors, a series of oxazole-based imidazopyridine derivatives were synthesized and evaluated. nih.gov Several of these compounds displayed more potent urease inhibition than the standard drug, thiourea (B124793). Specifically, compounds with hydroxyl or electron-withdrawing groups like trifluoromethyl and nitro groups on the aryl ring exhibited superior inhibitory potential. nih.gov For instance, the most active analogues demonstrated IC₅₀ values ranging from 5.68 to 10.45 µM, significantly lower than that of thiourea (IC₅₀ = 21.37 µM). nih.gov Molecular docking studies suggested that these active compounds form key interactions, such as hydrogen bonds and pi-pi stacking, with the active site of the urease enzyme. nih.gov

Table 2: Urease Inhibition by Oxazole-based Imidazopyridine Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| 4i | 5.68 ± 1.66 |

| 4o | 7.11 ± 1.24 |

| 4g | 9.41 ± 1.19 |

| 4h | 10.45 ± 2.57 |

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose. Inhibition of this enzyme can delay glucose absorption, making it a therapeutic target for managing type 2 diabetes mellitus.

A series of 2-amino-4,6-diarylpyrimidine derivatives were designed and synthesized, demonstrating significant in vitro inhibitory activity against α-glucosidase. nih.gov Many of these compounds exhibited more potent inhibition than the standard, rutin. nih.gov The most active compounds, 4p and 6p, displayed IC₅₀ values of 0.087 µM and 0.095 µM, respectively, against α-glucosidase. nih.gov Kinetic studies revealed a reversible and mixed-type inhibition mechanism. nih.gov Furthermore, molecular docking studies provided insights into the binding interactions between these derivatives and the active site of the α-glucosidase enzyme. nih.gov

In another study, pyrrolidine-2,5-dione and thiazolidine-2,4-dione derivatives were synthesized and evaluated for their α-glucosidase inhibitory potential. nih.gov While the pyrrolidine-2,5-dione derivatives showed moderate to poor inhibition, the thiazolidine-2,4-dione hybrids displayed excellent inhibitory activities, with the most active compound having an IC₅₀ value of 0.98 µM. nih.gov

Table 3: α-Glucosidase Inhibition by 2-Amino-4,6-diarylpyrimidine Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| 4p | 0.087 ± 0.01 |

| 6p | 0.095 ± 0.03 |

Cholinesterase (AChE) and Phosphodiesterase (PDE2A) Inhibition

Cholinesterases, particularly acetylcholinesterase (AChE), are crucial enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease.

Derivatives of 2-amino-4,6-dimethylpyridine (B145770) have been identified as moderately active inhibitors of both acetylcholinesterase and butyrylcholinesterase. nih.gov Structure-activity relationship studies indicated that their binding affinity could be enhanced by increasing molecular volume, decreasing the energy of the lowest unoccupied molecular orbital, inserting a methylene (B1212753) group between the amide carbonyl and the aromatic ring, and replacing the amide oxygen with sulfur. nih.gov

Separately, some non-proteinogenic amino acid derivatives have also been studied for their inhibitory effects on AChE. nih.gov One particular compound, N-(9-Fluorenylmethoxycarbonyl)-D-valine, showed a strong inhibitory effect on AChE activity with an IC₅₀ value of 100 µM. nih.gov

While the provided information focuses on cholinesterase inhibition, there is no specific data in the search results regarding the inhibition of Phosphodiesterase (PDE2A) by 6-Amino-2-isopropylpyrimidin-4-ol derivatives.

Table 4: Acetylcholinesterase (AChE) Inhibition by Amino Acid and Aminopyridine Derivatives

| Compound Series | Key Findings |

|---|---|

| 2-amino-4,6-dimethylpyridine derivatives | Moderately active inhibitors of AChE and butyrylcholinesterase. nih.gov |

Protoporphyrinogen (B1215707) IX Oxidase (PPO) Inhibition

Protoporphyrinogen IX oxidase (PPO) is a key enzyme in the biosynthesis of both heme and chlorophyll. researchgate.netsemanticscholar.org It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. researchgate.net Inhibition of PPO is a mechanism of action for some herbicides and is also being explored for potential therapeutic applications. awsjournal.orgawsjournal.org

Quinoxaline-based compounds have shown promise as inhibitors of PPO. researchgate.net Research on 1-propyl-3-phenylquinoxalin-2(1H)-one (Qnz), a novel quinoxaline (B1680401) derivative, has provided insights into its interaction at the atomic level with the active site of Nicotiana tabacum PPO (NtPPO). researchgate.net Furthermore, studies on 4-chloro-2-pentenamides confirmed their mode of action as PPO inhibitors through the accumulation of protoporphyrin IX and direct in vitro inhibition of the enzyme. awsjournal.orgawsjournal.org The development of selective PPO inhibitors is crucial to avoid toxicity to non-target organisms, such as humans. semanticscholar.orgmdpi.com Virtual screening and bio-activity testing have led to the identification of novel selective PPO inhibitors, with some compounds showing over 100-fold selectivity for plant PPO over human PPO. semanticscholar.org

Table 5: Protoporphyrinogen IX Oxidase (PPO) Inhibition Studies

| Compound Class/Derivative | Key Findings |

|---|---|

| Quinoxaline-based compounds | Show promising inhibition of PPO. researchgate.net |

| 4-chloro-2-pentenamides | Confirmed as PPO inhibitors through in vitro assays. awsjournal.orgawsjournal.org |

Other Enzymatic Targets (e.g., Cathepsin K)

Cathepsin K is a cysteine protease that plays a primary role in bone resorption by osteoclasts. nih.gov Its inhibition is a therapeutic strategy for osteoporosis. nih.gov

Research into Cathepsin K inhibitors has led to the synthesis and evaluation of 2-amino-1,3,4-oxadiazole derivatives. nih.gov Several of these compounds acted as competitive inhibitors of Cathepsin K, with Kᵢ values in the micromolar range (2.13 to 7.33 µM). Molecular docking studies revealed that these inhibitors form hydrogen bonds with key residues in the enzyme's active site, such as Asn18 and Cys25. nih.gov This suggests that the 2-amino-1,3,4-oxadiazole scaffold is a promising building block for the design of novel Cathepsin K inhibitors. nih.gov

Table 6: Cathepsin K Inhibition by 2-Amino-1,3,4-oxadiazole Derivatives

| Compound | Inhibition Type | Kᵢ (µM) |

|---|---|---|

| 10a | Competitive | 2.13 - 7.33 |

| 10b | Competitive | 2.13 - 7.33 |

| 10e | Competitive | 2.13 - 7.33 |

Antimicrobial Research

Derivatives of aminopyrimidines have been a significant focus of antimicrobial research due to their structural similarities to nucleobases, suggesting the potential to interfere with microbial nucleic acid synthesis or other essential pathways.

The antibacterial efficacy of aminopyrimidine derivatives has been evaluated against various bacterial pathogens, including the Gram-positive Staphylococcus aureus and the Gram-negative Pseudomonas aeruginosa.

Several studies have synthesized and tested novel series of pyrimidine (B1678525) derivatives. For instance, 2-amino-4,6-diarylpyrimidine derivatives have been prepared and screened for their antibacterial properties. ut.ac.irresearchgate.net Similarly, research into 2-amino-4-(1-naphthyl)-6-arylpyrimidines revealed that certain analogues were effective against a panel of bacteria. nih.gov Another class, 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl bromide derivatives, also demonstrated high anti-microbial activity in in vitro studies. nih.gov

Investigations into related heterocyclic structures provide further context. A study on 2,6-disubstituted 4-anilinoquinazolines showed a significant antibacterial effect on the Gram-positive bacterium Staphylococcus aureus. nih.gov However, none of the twelve derivatives tested in that study had an influence on Pseudomonas aeruginosa. nih.gov In another study, novel 2- and 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidines were tested against the ESKAPE panel of pathogens, which includes S. aureus and P. aeruginosa. mdpi.com These compounds were found to inhibit the growth of S. aureus but were inactive against P. aeruginosa. mdpi.com Furthermore, spiroamino-4H-pyran derivatives were assessed, with one compound containing both indole (B1671886) and cytosine rings showing good antibacterial effects against clinical isolates of Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL. nih.gov

Interactive Table: Antibacterial Activity of Pyrimidine-Related Derivatives

| Compound Class | Target Strain | Reported Activity | Citation |

|---|---|---|---|

| 2,6-disubstituted 4-anilinoquinazolines | Staphylococcus aureus | Significant effect | nih.gov |

| 2,6-disubstituted 4-anilinoquinazolines | Pseudomonas aeruginosa | Inactive | nih.gov |

| Spiroamino-4H-pyran derivatives | Staphylococcus aureus | Good activity (MIC: 32 µg/mL) | nih.gov |

| 2- and 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidines | Staphylococcus aureus | Active | mdpi.com |

| 2- and 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidines | Pseudomonas aeruginosa | Inactive | mdpi.com |

The investigation into pyrimidine derivatives extends to their potential as antifungal agents. A series of 2-amino-4-(1-naphthyl)-6-arylpyrimidines were synthesized and evaluated for in vitro antifungal activity, with some compounds showing efficacy against the tested fungal strains. nih.gov In particular, compounds designated as 4b and 4e were identified as the most effective analogues against the fungi included in the study. nih.gov

Further research on related structures, such as pyrido[2,3-d]pyrimidines derived from 6-amino-2-thiouracil, also confirmed that the synthesized compounds were active as antifungal agents in in vitro tests. mdpi.com These findings underscore the potential of the pyrimidine scaffold as a basis for the development of new antifungal compounds.

While direct studies on this compound derivatives against viruses like HIV, HBV, or Hepatitis C (HCV) are not extensively detailed in the reviewed literature, the broader class of pyrimidine analogues is crucial in antiviral therapy. Many antiviral drugs are nucleoside or nucleotide analogues that function by inhibiting viral polymerases. For instance, the fight against HCV has involved the development of direct-acting antiviral (DAA) agents, including inhibitors of the HCV RNA-dependent RNA polymerase. nih.gov

The general principle involves creating molecules that mimic natural pyrimidines (cytosine, thymine, uracil) to be mistakenly incorporated by viral enzymes, thereby terminating nucleic acid replication. While specific data for the titular compound is sparse, related heterocyclic systems like s-triazine derivatives have been reported to show anti-HIV activity, highlighting the therapeutic potential of nitrogen-containing heterocyclic scaffolds in virology. nih.gov

Antiprotozoal and Antiparasitic Investigations (e.g., Trypanosoma brucei)

Human African Trypanosomiasis, caused by the parasite Trypanosoma brucei, is a severe disease requiring new therapeutic strategies. One attractive drug target is trypanothione (B104310) reductase (TR), an enzyme essential for the parasite's survival but absent in humans. nih.gov

A high-throughput screening identified a series of spiro-containing derivatives as inhibitors of TR from Trypanosoma brucei (TbTR). nih.gov These compounds were shown to bind reversibly to TbTR and compete with its natural substrate, trypanothione. nih.gov The lead compound from this series also demonstrated the ability to inhibit the in vitro growth of T. brucei parasites. nih.gov X-ray crystallography revealed that the inhibitor binds to a hydrophobic pocket near the enzyme's catalytic histidine, demonstrating specificity for the parasite's enzyme over the structurally similar human glutathione (B108866) reductase. nih.gov In a separate line of research, a library of 4-aminopiperidine (B84694) derivatives was screened and found to be active against Trypanosoma brucei rhodesiense, with IC50 values as low as 0.12 µM. nih.gov

Interactive Table: Antiprotozoal Activity Against Trypanosoma brucei

| Compound Class | Target Enzyme | Mechanism of Action | In Vitro Effect | Citation |

|---|---|---|---|---|

| Spiro-containing derivatives | Trypanothione Reductase (TbTR) | Reversible inhibition, competitive with substrate | Impedes parasite growth | nih.gov |

Anti-inflammatory Response Modulation

Chronic inflammation is a key factor in numerous diseases, and modulating the inflammatory response is a major therapeutic goal. Derivatives of pyrimidine have been investigated for their potential to control inflammatory processes.

A study focused on amino derivatives of 4,6- and 5,7-diaryl substituted pyrimidines and nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidines as potential inhibitors of interleukin-6 (IL-6) and nitric oxide (NO), two key mediators of inflammation. mdpi.com When tested on primary murine macrophages stimulated with lipopolysaccharide (LPS), several compounds were found to inhibit the synthesis of both NO and IL-6. mdpi.com The research highlighted that a flat, conjugated heteroaromatic system appears to be a contributing factor to this anti-inflammatory activity. mdpi.com

A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid into prostaglandins, which are lipid mediators of inflammation, pain, and fever. jpp.krakow.pl COX-1 is a "housekeeping" enzyme involved in physiological functions, while COX-2 is typically induced at sites of inflammation. mdpi.comjpp.krakow.pl Therefore, selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents to reduce side effects associated with COX-1 inhibition, such as gastrointestinal issues. mdpi.com

While studies directly linking this compound derivatives to COX inhibition were not prominent in the search results, the development of selective COX-2 inhibitors often involves diaryl-heterocyclic structures. jpp.krakow.plnih.gov For example, the selective COX-2 inhibitor celecoxib (B62257) contains a pyrazole (B372694) ring. The selectivity of these inhibitors can be determined by subtle differences in the enzyme's active site; a single amino acid change from an isoleucine in COX-1 to a valine in COX-2 is sufficient to confer selectivity for certain diaryl-heterocycle inhibitors. nih.gov This principle suggests that appropriately substituted pyrimidine derivatives could be designed to act as selective COX-2 inhibitors, though specific in vitro data for the title compound's family is needed to confirm this hypothesis.

Modulation of Inflammatory Mediators

Derivatives of this compound have demonstrated the ability to modulate key inflammatory mediators. For instance, certain pyrimidine compounds have been shown to effectively inhibit the production of nitric oxide in immune cells, suggesting potential anti-inflammatory properties.

Antitumor and Antiproliferative Mechanisms (In Vitro Models)

The antitumor and antiproliferative activities of this compound derivatives have been extensively studied in various in vitro cancer models. These compounds have shown efficacy against a range of human tumor cell lines, including those of the liver (HepG2), colon (HCT-116), and breast (MCF-7). tandfonline.com

A number of pyrimidine derivatives have exhibited significant cytotoxic activity. For example, certain thiophene (B33073) and thienopyrimidine derivatives have demonstrated high antitumor activity against HepG-2, Hep-2 (larynx), MCF-7, PC-3 (prostate), and HeLa (cervix) cell lines, with some compounds showing greater potency than the standard chemotherapeutic drug, Doxorubicin. nih.gov Similarly, a series of pyrimidine derivatives with aryl urea moieties showed notable anticancer activity against colon and prostate cancer cell lines, with one compound in particular exhibiting high cytotoxic activity against the SW480 cancer cell line. nih.gov

Furthermore, novel 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl bromide derivatives have displayed potent anti-proliferative activities. nih.gov Studies on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines have also revealed their anti-proliferative potential against breast cancer cell lines MCF-7 and MDA-MB-231. mdpi.com

Table 1: In Vitro Antiproliferative Activity of Selected Pyrimidine Derivatives

| Compound Type | Cell Line(s) | Observed Effect | Reference(s) |

| Thiophene and Thienopyrimidine Derivatives | HepG-2, Hep-2, MCF-7, PC-3, HeLa | High antitumor activity, some exceeding Doxorubicin | nih.gov |

| Pyrimidine Derivatives with Aryl Urea Moieties | SW480 (Colon) | High cytotoxic activity (IC50 value of 11.08 µM for compound 4b) | nih.gov |

| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidines | MCF-7, MDA-MB-231 | Potent anti-proliferative activity | mdpi.com |

| 2-aminopyrimidine (B69317) derivatives A5 and A13 | KC-0116 (EGFRdel19/T790M/C797S) | Significant anti-proliferative activity | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivatives 15 & 16 | NCI 60 cancer cell lines | Excellent broad-spectrum cytotoxic activity (GI50 values ranging from 0.018 to 9.98 μM) | rsc.org |

| Aminodimethylpyrimidinol derivative 6O | Hep3B (Hepatocellular Carcinoma) | Strong anti-proliferative activity | nih.govresearchgate.net |

Interference with Nucleic Acid Synthesis and Metabolism

A key mechanism underlying the antitumor effects of some pyrimidine derivatives is their ability to interfere with nucleic acid synthesis and metabolism. medscape.com Pyrimidine analogs can mimic natural pyrimidines and disrupt the function of crucial biological targets. rsc.org Certain antibacterial drugs, for instance, work by inhibiting the nucleic acid synthesis pathway to eliminate pathogenic bacteria. creative-biolabs.com This can occur through the inhibition of enzymes involved in DNA replication or by blocking RNA transcription. creative-biolabs.com

Some thienopyrimidine derivatives have been found to exhibit good DNA binding affinity and inhibitory activity against enzymes such as DNA polymerase and thymidylate synthase, which helps to explain their anticancer properties. nih.gov The purine (B94841) analogue fludarabine, for example, interferes with DNA synthesis by inhibiting ribonucleotide reductase and is also incorporated into RNA, leading to the inhibition of RNA and protein synthesis. medscape.com

Reversal of Multidrug Resistance (MDR) via ABC Transporter Modulation

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govmdpi.com These transporters actively pump anticancer drugs out of tumor cells, reducing their efficacy. nih.gov Certain pyrimidine derivatives have shown potential in overcoming MDR by modulating the activity of these ABC transporters.

Dihydropyrimidinone derivatives, for example, have been identified as modulators of human P-glycoprotein (hPgp) activity, with some compounds exhibiting low micromolar EC50 values. researchgate.netnih.gov Molecular docking studies suggest that these compounds bind to the M-site of the transporter. researchgate.netnih.gov The development of chemosensitizers that inhibit ABC transporters is a key strategy to reverse MDR. nih.govnih.gov By co-administering these inhibitors with anticancer drugs, it is possible to sensitize tumor cells to the chemotherapeutic agents. nih.govnih.gov

Interaction with Cellular Signaling Pathways and Epigenetic Targets

Pyrimidine derivatives can exert their antitumor effects by interacting with various cellular signaling pathways and epigenetic targets. The pyrimidine core is a common feature in many kinase inhibitors, including several FDA-approved drugs. acs.org Pyrazolo[3,4-d]pyrimidines, for instance, are recognized as a privileged scaffold for developing kinase inhibitors that target a range of oncogenic pathways. rsc.org

Derivatives have been designed as inhibitors for specific kinases such as EGFR C797S tyrosine kinase and Aurora A kinase. nih.govacs.org For example, the 2-aminopyrimidine derivatives A5 and A13 have shown significant anti-proliferative activity against cell lines with EGFR mutations that confer drug resistance. nih.gov Compound A5 was found to inhibit EGFR phosphorylation, induce apoptosis, and cause cell cycle arrest at the G2/M phase. nih.gov Another study identified a novel class of pyrimidine-based derivatives that inhibit Aurora A kinase activity, leading to a reduction in the levels of cMYC and MYCN oncoproteins. acs.org Furthermore, a novel aminodimethylpyrimidinol derivative, compound 6O, has been identified as a selective FGFR4 kinase inhibitor that blocks the growth of hepatocellular carcinoma tumors. nih.govresearchgate.net

Agrochemical Applications (e.g., Herbicidal Activity)

Beyond their medicinal applications, pyrimidine derivatives also exhibit significant potential in agriculture, particularly as herbicides. tandfonline.comtandfonline.comfigshare.com Several studies have demonstrated the herbicidal activity of these compounds against various weed species.

For instance, a series of novel thiourea compounds containing aromatic-substituted pyrimidines displayed good herbicidal activity against Digitaria adscendens and Amaranthus retroflexus. nih.gov Some of these compounds showed higher activity against Echinochloa crus-galli than the commercial herbicide bensulfuron-methyl. nih.gov The mechanism of action for these compounds is believed to involve the inhibition of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. nih.govacs.org

Other pyrimidine derivatives containing a 1,2,4-triazole (B32235) moiety have shown good inhibition against Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). tandfonline.comtandfonline.comfigshare.com Similarly, pyrimidine–biphenyl hybrids have been developed as novel AHAS inhibitors with excellent post-emergence herbicidal activity and a broad spectrum of weed control. acs.org Research has also explored pyrimidinyloxyphenoxypropionate derivatives as another class of herbicides targeting acetyl-CoA carboxylase (ACCase) in monocots. researchgate.net

Table 2: Herbicidal Activity of Selected Pyrimidine Derivatives

| Compound Type | Target Weeds | Mechanism of Action | Reference(s) |

| Pyrimidine Thiourea Derivatives | Digitaria adscendens, Amaranthus retroflexus, Echinochloa crus-galli | AHAS Inhibition | nih.gov |

| Pyrimidine Derivatives with 1,2,4-Triazole | Brassica napus, Echinochloa crusgalli | Not specified | tandfonline.comtandfonline.comfigshare.com |

| Pyrimidine–Biphenyl Hybrids | Descurainia sophia, Ammannia arenaria | AHAS Inhibition | acs.org |

| Pyrimidinyloxyphenoxypropionates | Brassica napus, Echinochloa crus-galli | ACCase Inhibition | researchgate.net |

| 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives | Not specified | Herbicide Safener | nih.gov |

Future Research Directions and Unexplored Avenues

Development of Novel Pyrimidine-Based Pharmacophores with Enhanced Selectivity

A primary avenue for future research lies in the rational design and synthesis of novel pharmacophores derived from the 6-Amino-2-isopropylpyrimidin-4-ol core. The goal is to enhance selectivity towards specific biological targets, thereby maximizing therapeutic efficacy and minimizing off-target effects. Structure-activity relationship (SAR) studies will be crucial in this endeavor. nih.gov By systematically modifying the substituents on the pyrimidine (B1678525) ring—such as the isopropyl group at the C2 position and the amino group at the C6 position—researchers can probe the structural requirements for potent and selective activity.

For instance, the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, has been shown to yield compounds with significant biological activities. nih.govnih.gov Future work could involve the condensation of this compound with various reagents to create novel fused-ring structures. These new chemical entities could then be screened for activity against a panel of disease-relevant targets. Another approach involves the creation of hybrid molecules, where the pyrimidine core is linked to other pharmacophores known to interact with specific targets, potentially leading to dual-acting or synergistic therapeutic agents. mdpi.com

Research into pyrimidine derivatives has identified promising candidates for treating a range of conditions, from cancer to inflammatory diseases. nih.govnih.gov The development of new analogues will likely focus on targets such as cyclooxygenase (COX) enzymes, where pyrimidine-based agents have shown inhibitory effects on PGE2 generation. nih.gov Furthermore, exploring bioisosteric replacements for key functional groups on the pyrimidine scaffold may lead to compounds with improved pharmacokinetic properties and enhanced activity. nih.gov

Advanced Computational Chemistry for Precise Prediction of Biological Activity

The integration of advanced computational chemistry techniques is set to revolutionize the discovery and development of pyrimidine-based drugs. Molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations can provide deep insights into the molecular interactions between ligands and their protein targets, guiding the design of more potent and selective inhibitors. tandfonline.comresearchgate.net

For this compound and its future derivatives, molecular docking studies can be employed to predict binding affinities and conformations within the active sites of various enzymes and receptors. nih.gov This in silico screening can help prioritize compounds for synthesis and biological testing, saving time and resources. For example, docking studies have been successfully used to identify pyrimidine derivatives with potential activity against SARS-CoV-2 main protease and COX-2. nih.govtandfonline.com

Three-dimensional QSAR (3D-QSAR) modeling, based on pharmacophore mapping, can establish a correlation between the structural features of a series of pyrimidine analogues and their biological activities. researchgate.net Such models can be invaluable for predicting the activity of newly designed compounds and for understanding the key structural requirements for high potency. researchgate.net Furthermore, computational predictions of absorption, distribution, metabolism, and excretion (ADME) properties are essential for optimizing drug-like characteristics and identifying candidates with favorable pharmacokinetic profiles. rsc.orgtandfonline.com

Elucidation of Complex Molecular Mechanisms Underlying Observed Biological Effects

While preliminary studies may indicate that a compound like this compound has biological activity, a deep understanding of its mechanism of action is crucial for further development. Future research must focus on elucidating the complex molecular pathways and targets through which pyrimidine analogues exert their effects. tandfonline.com

Pyrimidine derivatives have been shown to act through various mechanisms, including the inhibition of kinases, interference with DNA synthesis, and modulation of inflammatory pathways. nih.govnih.gov For any new derivative of this compound, it will be essential to identify its specific molecular targets. Techniques such as in vitro resistance selection can be employed to identify the viral or cellular targets of antiviral compounds. acs.org

For anticancer applications, research could investigate whether these compounds affect microtubule dynamics, a target for some pyrimidine-based drugs. nih.gov Western blot assays can be used to determine if the compounds inhibit key signaling pathways, such as the CDK4/6/Rb/E2F pathway, in a dose-dependent manner. nih.gov Understanding these mechanisms not only validates the therapeutic potential of the compounds but also provides a basis for rational combination therapies. For instance, inhibitors of the pyrimidine synthesis pathway have been shown to sensitize cancer cells to conventional chemotherapies. nih.gov

Exploration of Emerging Therapeutic Targets for Pyrimidine Analogues

The versatility of the pyrimidine scaffold allows for its application in a wide range of therapeutic areas. nih.govjuniperpublishers.com A significant future research direction will be the exploration of emerging and previously unexplored therapeutic targets for analogues of this compound.

The dysregulation of pyrimidine synthesis is a hallmark of cancer, making enzymes in this pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH) and carbamoyl-phosphate synthetase 2 (CAD), attractive targets for cancer therapy. numberanalytics.com Targeting these enzymes could be particularly effective in cancers that are under high levels of cellular stress. numberanalytics.com

In the realm of targeted cancer therapy, fibroblast growth factor receptor 4 (FGFR4) has emerged as a key driver in hepatocellular carcinoma. The design of selective FGFR4 inhibitors based on a pyrimidine core has shown promise, and this represents a potential avenue for derivatives of this compound. nih.govresearchgate.net Other emerging targets include proteins involved in thymineless death in bacteria, which could lead to a new class of antibiotics with activity against drug-resistant Gram-positive cocci. acs.org Furthermore, the role of pyrimidine analogues in modulating the immune system and their potential in immuno-oncology is a rapidly growing field of interest. nih.gov

Q & A

Q. What are the optimal synthetic routes for 6-Amino-2-isopropylpyrimidin-4-ol, and how do reaction conditions influence yield?

- Methodological Answer : Pyrimidine derivatives are typically synthesized via condensation reactions between urea/thiourea and β-diketones or β-keto esters. For this compound, a plausible route involves reacting 2-isopropylmalonate derivatives with guanidine under basic conditions. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst (e.g., NaOH or K2CO3) critically affect cyclization efficiency. Post-synthesis purification via recrystallization (using water/ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product .

Q. How can HPLC methods be optimized for purity analysis of this compound?

- Methodological Answer : Use a reversed-phase C18 column with a mobile phase of ammonium acetate buffer (pH 6.5, 15.4 g/L) and acetonitrile (70:30 v/v) at a flow rate of 1.0 mL/min. UV detection at 254 nm is suitable due to the pyrimidine ring’s absorbance. Column temperature should be maintained at 30°C to enhance peak resolution. System suitability tests (e.g., tailing factor < 2.0, theoretical plates > 2000) must be validated to ensure reproducibility .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Expect signals for the isopropyl group (δ 1.2–1.4 ppm, doublet for CH3; δ 2.5–3.0 ppm, septet for CH). The amino (-NH2) and hydroxyl (-OH) protons may appear as broad singlets between δ 5.0–6.5 ppm.

- FT-IR : Key peaks include N-H stretches (3200–3400 cm<sup>−1</sup>), C=O (1650–1700 cm<sup>−1</sup>), and aromatic C-N (1350–1450 cm<sup>−1</sup>).

- MS (ESI+) : The molecular ion [M+H]<sup>+</sup> should correspond to the molecular formula C7H12N3O (exact mass ~166.10). Fragment ions at m/z 149 (loss of NH3) and 121 (loss of isopropyl group) confirm substitution patterns .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and track changes in UV-Vis spectra.

- Hydrolytic Stability : Test in buffers (pH 1–13) at 37°C; quantify decomposition products using LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substituents in this compound during synthesis?

- Methodological Answer : The isopropyl group at position 2 and amino/hydroxyl groups at positions 4/6 are governed by electronic and steric factors. DFT calculations (e.g., Gaussian 16) can model transition states to predict regioselectivity. The amino group’s electron-donating effect directs electrophilic substitution to the para position (C4), while the isopropyl group’s steric bulk limits reactivity at C2. Experimental validation via <sup>13</sup>C NMR chemical shifts (e.g., C4 downfield due to electron-withdrawing OH) supports computational findings .

Q. How does the isopropyl substituent influence the compound’s hydrogen-bonding network and solubility?

- Methodological Answer : The isopropyl group introduces hydrophobicity, reducing aqueous solubility but enhancing lipid bilayer permeability. Use Hansen solubility parameters (HSPiP software) to predict solubility in organic solvents (e.g., logP ~1.5). X-ray crystallography reveals intermolecular H-bonds between the amino/hydroxyl groups and adjacent pyrimidine rings, forming a planar lattice. Solubility can be improved via co-crystallization with succinic acid or PEG-based surfactants .

Q. What strategies are effective for resolving contradictory data in biological activity assays involving this compound?

- Methodological Answer :

- Dose-Response Curves : Repeat assays with 8-point dilution series (1 nM–100 µM) to confirm IC50 values.

- Kinase Selectivity Profiling : Test against a panel of 50+ kinases (e.g., EGFR, HER2) to rule off-target effects.

- Metabolite Interference : Pre-treat compounds with liver microsomes to identify active/inactive metabolites.

- Statistical Validation : Use ANOVA with post-hoc Tukey tests (p < 0.05) to assess significance .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Dock the compound into target protein active sites (e.g., EGFR PDB:1M17). Key interactions include H-bonds between the hydroxyl group and Thr790, and π-π stacking with Phe723.

- MD Simulations (GROMACS) : Run 100 ns simulations to assess binding stability; calculate RMSD (<2.0 Å) and binding free energy (MM-PBSA).

- QSAR Models : Use MOE or Schrodinger to correlate substituent effects (e.g., logD, polar surface area) with activity .

Q. What methodologies are recommended for identifying and quantifying degradation products of this compound?

- Methodological Answer :

- Forced Degradation : Expose to 0.1 M HCl/NaOH (70°C, 24 hr), 3% H2O2 (room temp, 6 hr), and UV light (200 W/m<sup>2</sup>, 48 hr).

- LC-HRMS : Use a Q-TOF mass spectrometer (ESI+) with mass accuracy <5 ppm. Identify fragments via MS/MS (collision energy 20–40 eV).

- NMR Tracking : Compare <sup>1</sup>H NMR spectra of degraded vs. pure samples; new peaks indicate degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.